N'-Nitrosonornicotine
Overview
Description
Synthesis Analysis
NNN is synthesized via the nitrosation of nornicotine, which can occur both synthetically and biologically. This process can yield NNN directly or through intermediates like myosmine in tobacco and possibly other nut products. The reaction's efficiency is influenced by factors such as the pH value of the reaction solution, indicating the potential for NNN formation from various biological sources beyond tobacco (Zwickenpflug, 2000).
Molecular Structure Analysis
The molecular structure of NNN includes a pyridine ring and a nitroso group, contributing to its chemical activity and carcinogenic potential. The structure facilitates its interaction with DNA, leading to mutations and cancer development. Studies on the enantiomeric separation of NNN have provided insights into its stereochemical aspects, crucial for understanding its biological activity and toxicity (McCorquodale et al., 2003).
Chemical Reactions and Properties
NNN undergoes various chemical reactions, including metabolic activation, which is essential for its carcinogenicity. Metabolic pathways such as β-hydroxylation and N-oxidation have been identified, with cytochrome P450 enzymes playing a central role in these processes. These metabolic reactions lead to the formation of DNA adducts, which are critical in the carcinogenic mechanism of NNN (Hecht et al., 1980).
Physical Properties Analysis
The physical properties of NNN, such as solubility and stability, are influenced by its molecular structure and environmental conditions. These properties are critical for its detection, quantification, and understanding of its behavior in biological systems and tobacco products.
Chemical Properties Analysis
NNN's chemical properties, including reactivity and toxicity, are defined by its nitrosamine group and its ability to form stable and reactive metabolites. These metabolites, capable of forming DNA adducts, play a crucial role in NNN's carcinogenicity. The understanding of NNN's chemical properties is crucial for assessing its risk and developing strategies to mitigate exposure (Hecht & Hoffmann, 1980).
Scientific Research Applications
Biomarker for Tobacco Smoke Exposure : NNN serves as a biomarker to differentiate between tobacco smokers and passive smokers. It can be prepared from myosmine found in nut products and human gastric juice (Zwickenpflug, 2000).
Carcinogenic Activity : The influence of ethyl alcohol on the carcinogenic activity of NNN has been studied, revealing that alcohol shortens tumor latency and increases tumor infiltration in the brain in rats (Griciute, Castegnaro, Béréziat, & Cabral, 1986).
Inhibition by Antioxidants : Ascorbic acid, dihydroxyfumaric acid, and catechin have been found to effectively inhibit endogenous NNN formation in rats (Porubin, Hecht, Li, Gonta, & Stepanov, 2007).
Metabolic Activation and Pathogenesis : The in situ metabolic activation of NNN is crucial in the pathogenesis of NNN-induced tumors of the nasal cavity and esophagus in rats (Brittebo & Tjälve, 1981).
Environmental Degradation : NNN can be degraded to less carcinogenic fragments in zeolites, which could aid in removing this carcinogen from the environment (Cao et al., 2007).
Promotion of Squamous Cell Carcinoma : When combined with other carcinogens, NNN promotes the development of squamous cell carcinoma in hamsters (Altuwairgi, Papageorge, & Doku, 1995).
Comparative Carcinogenicity : Studies comparing the carcinogenicity of NNN with other tobacco-specific nitrosamines in rats and mice have been conducted to understand their relative impacts (Hecht, Chen, Ohmori, & Hoffmann, 1980; Castonguay et al., 1983).
Presence in Tobacco Products : NNN has been identified in unburned tobacco at significant levels, highlighting its potential as a carcinogen (Hoffmann, Hecht, Ornaf, & Wynder, 1974).
Metabolic Pathways and Urinary Metabolites : The urinary metabolites of NNN are key indicators of its in vivo metabolism, providing insights into its biological processing (Hecht, Lin, & Chen, 1981).
Carcinogenicity in Drinking Water : The presence of NNN in drinking water and its carcinogenic effects in rats raise concerns about its hazard to smokers (Singer & Taylor, 1976).
Body Distribution and Metabolism : The rapid distribution of NNN throughout the body and its firm binding to tissue macromolecules have been observed in mice (Brittebo & Tjälve, 2004).
Metabolic Activation Pathways : NNN's metabolism in rats involves α-hydroxylation, which is likely a key activation pathway for this compound (Chen, Hecht, & Hoffmann, 1978).
Comparison with NNN-1-N-oxide : The carcinogenicity of NNN and its derivative, NNN-1-N-oxide, has been compared in rats and Syrian golden hamsters (Hecht, Young, & Maeura, 1983).
Metabolic Activation by Human Liver Microsomes : NNN can be metabolically activated by human liver microsomes, a crucial aspect for understanding its impact on human health (Hecht, Chen, Mccoy, Hoffmann, & Domellöf, 1979).
Impact of Oral Nicotine Replacement Therapy : Users of oral nicotine replacement therapy might experience significant amounts of NNN formation, posing carcinogenic risks (Stepanov et al., 2009).
Analytical Techniques : Capillary electrophoresis has been used for the enantiomeric separation of NNN, a key method for its analysis in tobacco and tobacco smoke (McCorquodale, Boutrid, & Colyer, 2003).
Detection in Biological Samples : A method for determining NNN and its metabolites in rabbit blood using high-performance liquid chromatography/tandem mass spectrometry has been developed, showcasing high precision and linearity (Zhao et al., 2012).
Excretion in Smokers' Urine : The quantitation of NNN in smokers' urine reveals its excretion pattern, crucial for understanding its impact on smokers (Urban et al., 2009).
Safety And Hazards
Future Directions
Research on NNN is ongoing, with recent studies focusing on understanding the mechanisms of metabolism and DNA adduct formation by this carcinogen . The carcinogenicity and mechanisms of the metabolism and DNA interactions of NNN are being updated . The tobacco-specific N-nitrosamines NNK and NNN always occur together and exclusively in tobacco products or in environments contaminated by tobacco smoke . They have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer .
properties
IUPAC Name |
3-(1-nitrosopyrrolidin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKABJYQDMJTNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860182 | |
Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(1-Nitrosopyrrolidin-2-yl)pyridine | |
CAS RN |
80508-23-2, 84237-38-7, 16543-55-8 | |
Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosonornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-Nitrosonornicotine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 °C | |
Record name | N'-nitrosonornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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